molecular formula C18H10BrClN2O2S B3740935 N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-5-bromo-2-furamide

N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-5-bromo-2-furamide

Cat. No. B3740935
M. Wt: 433.7 g/mol
InChI Key: WFKFEXMVIJYQRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-5-bromo-2-furamide, also known as BCf, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields, including medicine, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-5-bromo-2-furamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-5-bromo-2-furamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to inhibit the production of inflammatory cytokines and to have antifungal activity by disrupting the fungal cell membrane.
Biochemical and Physiological Effects:
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-5-bromo-2-furamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-5-bromo-2-furamide can induce apoptosis in cancer cells and inhibit the production of inflammatory cytokines. In vivo studies have shown that N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-5-bromo-2-furamide can inhibit tumor growth and reduce inflammation in animal models. N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-5-bromo-2-furamide has also been shown to have antifungal activity against various fungal species.

Advantages and Limitations for Lab Experiments

The advantages of using N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-5-bromo-2-furamide in lab experiments include its versatility, as it can be used in a variety of applications, and its relatively low toxicity. However, N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-5-bromo-2-furamide has some limitations, including its relatively low solubility in water and its potential for non-specific binding to proteins and other biological molecules.

Future Directions

There are several future directions for research on N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-5-bromo-2-furamide. One area of interest is the development of new biosensors and other diagnostic tools that use N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-5-bromo-2-furamide as a fluorescent probe. Another area of interest is the development of new anti-cancer and anti-inflammatory drugs based on the structure of N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-5-bromo-2-furamide. Finally, further research is needed to fully understand the mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-5-bromo-2-furamide and its potential applications in various scientific research fields.
Conclusion:
In conclusion, N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-5-bromo-2-furamide is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields, including medicine, pharmacology, and biochemistry. The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-5-bromo-2-furamide involves the reaction of 2-aminothiophenol with 4-chloro-3-nitrobenzene, followed by the reduction of the nitro group with tin and hydrochloric acid. N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-5-bromo-2-furamide has been extensively studied for its potential applications in various scientific research fields, including pharmacology and biochemistry. Its mechanism of action is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-5-bromo-2-furamide has a variety of biochemical and physiological effects, including anti-tumor, anti-inflammatory, and antifungal properties. While there are some limitations to its use in lab experiments, N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-5-bromo-2-furamide has several potential future applications, including the development of new biosensors and drugs.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-5-bromo-2-furamide has been extensively studied for its potential applications in various scientific research fields. In pharmacology, N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-5-bromo-2-furamide has been shown to have antitumor, anti-inflammatory, and antifungal properties. In biochemistry, N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-5-bromo-2-furamide has been used as a fluorescent probe for the detection of protein-protein interactions. In addition, N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-5-bromo-2-furamide has been used in the development of biosensors for the detection of neurotransmitters and other biological molecules.

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-5-bromofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10BrClN2O2S/c19-16-8-7-14(24-16)17(23)21-10-5-6-12(20)11(9-10)18-22-13-3-1-2-4-15(13)25-18/h1-9H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKFEXMVIJYQRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=CC=C(O4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-5-bromofuran-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-5-bromo-2-furamide

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